molecular formula C23H23N3O3S B289922 ethyl 11-methyl-6-oxo-13-phenylspiro[8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,1'-cyclopentane]-12-carboxylate

ethyl 11-methyl-6-oxo-13-phenylspiro[8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,1'-cyclopentane]-12-carboxylate

Cat. No.: B289922
M. Wt: 421.5 g/mol
InChI Key: SZJBLXGGKOFBOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Phenyl-4-oxo-7-methyl-3,4-dihydrospiro[pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2(1H),1’-cyclopentane]-8-carboxylic acid ethyl ester is a complex organic compound with a unique spiro structure

Preparation Methods

The synthesis of 9-Phenyl-4-oxo-7-methyl-3,4-dihydrospiro[pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2(1H),1’-cyclopentane]-8-carboxylic acid ethyl ester typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 6-acetyl-3-amino-4-imino-7-methyl-5-phenyl-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine with triethyl phosphite and electrophilic reagents like 1,2-dibromoethane, oxalyl chloride, chloroacetyl chloride, and ethyl chloroacetate . Industrial production methods may involve optimization of these reactions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethyl ester group. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

9-Phenyl-4-oxo-7-methyl-3,4-dihydrospiro[pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2(1H),1’-cyclopentane]-8-carboxylic acid ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, as a PARP-1 inhibitor, it binds to the active site of the enzyme, preventing it from repairing DNA damage in cancer cells . This leads to the accumulation of DNA damage and ultimately cell death. The molecular pathways involved include the inhibition of DNA base excision repair and single-strand break repair.

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives and spiro compounds. Compared to these, 9-Phenyl-4-oxo-7-methyl-3,4-dihydrospiro[pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2(1H),1’-cyclopentane]-8-carboxylic acid ethyl ester is unique due to its specific spiro structure and the presence of multiple functional groups that allow for diverse chemical reactivity and biological activity. Similar compounds include pyrano[2,3-d]pyrimidine derivatives and other spiro compounds with different substituents .

Properties

Molecular Formula

C23H23N3O3S

Molecular Weight

421.5 g/mol

IUPAC Name

ethyl 11-methyl-6-oxo-13-phenylspiro[8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,1'-cyclopentane]-12-carboxylate

InChI

InChI=1S/C23H23N3O3S/c1-3-29-22(28)15-13(2)24-21-17(16(15)14-9-5-4-6-10-14)18-19(30-21)20(27)26-23(25-18)11-7-8-12-23/h4-6,9-10,25H,3,7-8,11-12H2,1-2H3,(H,26,27)

InChI Key

SZJBLXGGKOFBOT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=C2C(=C1C3=CC=CC=C3)C4=C(S2)C(=O)NC5(N4)CCCC5)C

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1C3=CC=CC=C3)C4=C(S2)C(=O)NC5(N4)CCCC5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.